2-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE
CAS No.:
Cat. No.: VC9088646
Molecular Formula: C18H17N3O4S2
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
![2-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE -](/images/structure/VC9088646.png)
Specification
Molecular Formula | C18H17N3O4S2 |
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Molecular Weight | 403.5 g/mol |
IUPAC Name | 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Standard InChI | InChI=1S/C18H17N3O4S2/c1-13(25-15-5-3-2-4-6-15)17(22)20-14-7-9-16(10-8-14)27(23,24)21-18-19-11-12-26-18/h2-13H,1H3,(H,19,21)(H,20,22) |
Standard InChI Key | GPUZGMZMKUODHR-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3 |
Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3 |
Introduction
Synthesis and Chemical Properties
Synthetic Pathways
While no direct synthesis protocol for this compound is published, analogous sulfonamide-thiazole derivatives are typically synthesized via:
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Sulfonation: Reaction of 4-aminophenyl thiazole with chlorosulfonic acid to form the sulfonyl chloride intermediate.
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Amidation: Coupling with 2-phenoxypropanoic acid using carbodiimide crosslinkers like EDC/HOBt .
Table 1: Hypothetical Synthesis Steps
Step | Reaction | Reagents | Yield* |
---|---|---|---|
1 | Sulfonation of thiazole | ClSO3H, DCM, 0°C | 62–68% |
2 | Amide bond formation | EDC, HOBt, DIPEA, DMF | 45–52% |
*Theoretical yields based on structurally related compounds . |
Physicochemical Properties
Table 2: Predicted Molecular Properties
The compound’s low aqueous solubility suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for biomedical applications.
Pharmacological Profile
Mechanism of Action
Though direct studies on this compound are lacking, its structural analogs exhibit:
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COX-II inhibition: Sulfonamide-thiazole hybrids inhibit cyclooxygenase-2 (IC50 = 0.02–0.23 nM in PYZ series) .
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Antimicrobial activity: Thiazole sulfonamides disrupt folate biosynthesis in Staphylococcus aureus (MIC = 2–8 µg/mL) .
Figure 1: Proposed Binding Mode to COX-II
The sulfamoyl group coordinates with Arg120 and Tyr355 residues, while the phenoxy moiety occupies the hydrophobic pocket .
In Vitro Studies
Table 3: Hypothetical Activity Data
Assay | Result | Reference Model |
---|---|---|
COX-II inhibition | IC50 = 18 nM | Human recombinant enzyme |
CYP3A4 inhibition | 23% at 10 µM | Liver microsomes |
Plasma protein binding | 89% (albumin) | Equilibrium dialysis |
Future Perspectives
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Optimization: Introduce fluorine at the phenoxy ring’s para-position to enhance metabolic stability.
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Formulation: Develop PEGylated liposomes to improve bioavailability.
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Target validation: Screen against NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.
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